Synthesis and Characterization of Novel Cyclobutanone Oxime Derivatives: A Technical Guide
Synthesis and Characterization of Novel Cyclobutanone Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanone (B123998) oxime derivatives are emerging as versatile building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain and the reactivity of the oxime functionality make them valuable precursors for a diverse array of molecular scaffolds. This technical guide provides an in-depth overview of the synthesis and characterization of novel cyclobutanone oxime derivatives, with a focus on their applications in the development of pharmaceutically relevant compounds. We will explore key synthetic methodologies, detailed experimental protocols, and comprehensive characterization data.
Synthesis of Cyclobutanone Oxime Derivatives
The foundational step in accessing this class of compounds is the synthesis of the parent cyclobutanone oxime and its substituted analogues. The classical approach involves the condensation of a cyclobutanone with hydroxylamine (B1172632) hydrochloride.
General Synthesis of Cyclobutanone Oxime
A common method for the synthesis of cyclobutanone oxime involves the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base.[1]
Experimental Protocol:
A solution of hydroxylamine hydrochloride (e.g., 71.94 mmol in 10 cm³ of distilled water) and a solution of a base such as potassium hydroxide (B78521) (e.g., 53.48 mmol in 5 cm³ of distilled water) are combined in a round-bottomed flask and stirred at room temperature.[1] Cyclobutanone is then added to this mixture, and the reaction is monitored for completion. The resulting oxime can be isolated and purified using standard laboratory techniques.
Table 1: Synthesis and Characterization Data for Cyclobutanone Oxime
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Cyclobutanone Oxime | Cyclobutanone | NH2OH·HCl, KOH, H2O, rt | Moderate to Good | 53-55 | 2.80 (t, 2H), 2.55 (t, 2H), 1.95 (quint, 2H) | 159.5 (C=N), 33.5 (CH2), 14.2 (CH2) |
Key Transformations of Cyclobutanone Oxime Derivatives
The synthetic utility of cyclobutanone oximes is demonstrated in their ability to undergo various transformations, leading to complex molecular architectures. Two notable examples are the copper-catalyzed domino cyclization for the synthesis of spirotetrahydroquinolines and the SO2F2-mediated ring-opening cross-coupling for the formation of aliphatic nitriles.
Copper-Catalyzed Domino Cyclization to Spirotetrahydroquinolines
A highly efficient method for the synthesis of spirotetrahydroquinoline derivatives involves a copper-catalyzed domino reaction of anilines with cyclobutanone oxime.[2][3] This reaction provides access to bioactive scaffolds with broad applications in pharmaceutical chemistry.[2]
Experimental Protocol:
In a typical procedure, a mixture of the aniline (B41778) (0.2 mmol), cyclobutanone oxime (0.4 mmol), and a copper catalyst such as copper(II) trifluoroacetate (B77799) (Cu(TFA)2, 20 mol%) is stirred in a solvent like hexane (B92381) (2.0 mL) under an air atmosphere at 80 °C for 12 hours.[2] The product is then isolated and purified by column chromatography.[2] The scalability of this method has been demonstrated on a gram scale.[2]
Plausible Signaling Pathway:
The proposed mechanism involves the initial reaction of aniline with cyclobutanone oxime in the presence of the copper catalyst to form an imine intermediate. This intermediate then undergoes isomerization to an enamine, which subsequently partakes in an intermolecular cyclization, followed by aromatization to yield the final spirotetrahydroquinoline product.[2]
Caption: Proposed mechanism for the copper-catalyzed synthesis of spirotetrahydroquinolines.
Table 2: Synthesis of Spirotetrahydroquinoline Derivatives
| Entry | Aniline Derivative | Cyclobutanone Oxime Derivative | Yield (%) |
| 1 | Aniline | Cyclobutanone Oxime | 92 |
| 2 | 4-Fluoroaniline | Cyclobutanone Oxime | 85 |
| 3 | 4-Chloroaniline | Cyclobutanone Oxime | 82 |
| 4 | 4-Bromoaniline | Cyclobutanone Oxime | 80 |
| 5 | Aniline | 3-Ester-functionalized cyclobutanone oxime | Satisfactory |
Yields are for isolated products.[2]
SO2F2-Mediated Ring-Opening Cross-Coupling to δ-Olefin-Containing Aliphatic Nitriles
A novel method for the synthesis of δ-olefin-containing aliphatic nitriles involves a sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes.[3][4] This transformation is characterized by its wide substrate scope and mild reaction conditions.[4]
Experimental Protocol:
A mixture of the cyclobutanone oxime derivative (3.0 mmol), an alkene (1.0 mmol), a copper catalyst such as Cu2O (1.0 mmol), and a base like potassium acetate (B1210297) (10.0 mmol) in a dry solvent (e.g., dioxane or DMSO) is stirred at 100 °C under an SO2F2 atmosphere (balloon) for 12 hours.[4] The resulting δ-olefin-containing aliphatic nitriles are then isolated.[4]
Plausible Signaling Pathway:
The reaction is proposed to initiate with the reaction of cyclobutanone oxime with SO2F2 to form an oxime sulfonyl ester intermediate.[4] This intermediate undergoes a single-electron reduction by the copper catalyst to generate an iminyl radical.[4] The ring strain in the cyclobutanone is then released through C-C bond cleavage, forming a C-centered radical that is subsequently captured by the alkene, ultimately leading to the nitrile product.[4]
Caption: Proposed mechanism for the synthesis of δ-olefin-containing aliphatic nitriles.
Table 3: Synthesis of δ-Olefin-Containing Aliphatic Nitriles
| Entry | Cyclobutanone Oxime Derivative | Alkene | Yield (%) |
| 1 | Cyclobutanone Oxime | 1,1-Diphenylethylene | 72 |
| 2 | Cyclobutanone Oxime | Styrene | 68 |
| 3 | Cyclobutanone Oxime | 4-Methylstyrene | 75 |
| 4 | 3-Phenylcyclobutanone Oxime | 1,1-Diphenylethylene | Excellent |
| 5 | 3-Methylcyclobutanone Oxime | 1,1-Diphenylethylene | Excellent |
Yields are for isolated products.[4][5]
Characterization of Cyclobutanone Oxime Derivatives
Comprehensive characterization is crucial for confirming the structure and purity of the synthesized cyclobutanone oxime derivatives. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the compounds.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the C=N and O-H bonds of the oxime group.
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Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.
Applications in Drug Development
Cyclobutanone oxime derivatives serve as valuable intermediates in the synthesis of various biologically active molecules. The ability to transform the cyclobutane (B1203170) ring and the oxime functionality allows for the creation of diverse chemical libraries for drug discovery. For instance, the spirotetrahydroquinoline scaffold, readily accessible from cyclobutanone oximes, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[2] Furthermore, the introduction of a nitrile group, as achieved through the SO2F2-mediated ring-opening, is a common strategy in drug design to enhance metabolic stability and target binding.[4]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of novel cyclobutanone oxime derivatives. The detailed experimental protocols and tabulated data offer a practical resource for researchers in organic synthesis and drug development. The versatile reactivity of these compounds, particularly in copper-catalyzed domino reactions and ring-opening cross-couplings, highlights their potential for the efficient construction of complex and pharmaceutically relevant molecules. Further exploration of the chemistry of cyclobutanone oxime derivatives is expected to unveil new synthetic methodologies and contribute to the discovery of novel therapeutic agents.
References
- 1. arpgweb.com [arpgweb.com]
- 2. BJOC - Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
